molecular formula C13H13BrN2 B13326732 3-(4-Bromophenyl)-6-isopropylpyridazine

3-(4-Bromophenyl)-6-isopropylpyridazine

Cat. No.: B13326732
M. Wt: 277.16 g/mol
InChI Key: SYZYMBGFKJEZTI-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-6-isopropylpyridazine is a heterocyclic compound that features a pyridazine ring substituted with a 4-bromophenyl group and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-6-isopropylpyridazine typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a 1,4-diketone. This step forms the core pyridazine structure.

    Introduction of the 4-Bromophenyl Group: The 4-bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction. This involves the reaction of a 4-bromophenylboronic acid with a halogenated pyridazine derivative in the presence of a palladium catalyst.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced through an alkylation reaction using isopropyl halide and a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-6-isopropylpyridazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding pyridazine N-oxide.

    Reduction: Formation of the reduced pyridazine derivative.

    Substitution: Formation of substituted pyridazine derivatives with various functional groups.

Scientific Research Applications

3-(4-Bromophenyl)-6-isopropylpyridazine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic properties.

    Biological Studies: It can be used as a probe to study various biological pathways and interactions.

    Industrial Applications: The compound can be used in the development of new catalysts and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-6-isopropylpyridazine involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic residues in proteins, while the pyridazine ring can form hydrogen bonds with amino acid residues. This allows the compound to modulate the activity of enzymes and receptors involved in various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-6-isopropylpyridazine: Similar structure but with a chlorine atom instead of bromine.

    3-(4-Fluorophenyl)-6-isopropylpyridazine: Similar structure but with a fluorine atom instead of bromine.

    3-(4-Methylphenyl)-6-isopropylpyridazine: Similar structure but with a methyl group instead of bromine.

Uniqueness

3-(4-Bromophenyl)-6-isopropylpyridazine is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance the compound’s binding affinity and specificity for certain molecular targets, making it a valuable compound for drug development and other applications.

Properties

Molecular Formula

C13H13BrN2

Molecular Weight

277.16 g/mol

IUPAC Name

3-(4-bromophenyl)-6-propan-2-ylpyridazine

InChI

InChI=1S/C13H13BrN2/c1-9(2)12-7-8-13(16-15-12)10-3-5-11(14)6-4-10/h3-9H,1-2H3

InChI Key

SYZYMBGFKJEZTI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(C=C1)C2=CC=C(C=C2)Br

Origin of Product

United States

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